1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate is a chemical compound known for its unique spiro structure, which includes both oxygen and sulfur atoms.
Preparation Methods
The synthesis of 1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate involves several steps. One common method includes the reaction of a suitable precursor with a carbamate reagent under controlled conditions. The reaction typically requires specific temperatures and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate can be compared with similar compounds such as:
1-Oxa-4-thiaspiro(4.5)decane-6-carbonitrile: This compound has a similar spiro structure but with a nitrile group instead of a methanol group.
1,6-Dioxaspiro(4.5)decane-2-methanol: This compound contains two oxygen atoms in the spiro ring instead of one oxygen and one sulfur atom.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms in the spiro structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
24606-95-9 |
---|---|
Molecular Formula |
C10H17NO3S |
Molecular Weight |
231.31 g/mol |
IUPAC Name |
6-oxa-9-thiaspiro[4.5]decan-7-ylmethyl carbamate |
InChI |
InChI=1S/C10H17NO3S/c11-9(12)13-5-8-6-15-7-10(14-8)3-1-2-4-10/h8H,1-7H2,(H2,11,12) |
InChI Key |
JMFPHUOWOWOQPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CSCC(O2)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.